molecular formula C11H15NO2 B048252 2-(Dimethylamino)ethyl benzoate CAS No. 2208-05-1

2-(Dimethylamino)ethyl benzoate

Cat. No. B048252
CAS RN: 2208-05-1
M. Wt: 193.24 g/mol
InChI Key: KJSGODDTWRXQRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Dimethylamino)ethyl benzoate involves the use of p-(Dimethylamino)benzaldehyde as a raw material. Optimal synthesis conditions have been identified, including a reaction temperature of 83-85°C, using p-toluene sulfonit as the catalyst, resulting in a yield rate of 66.7% (Lu Song-zhu, 2005).

Molecular Structure Analysis

Molecular structure analysis through techniques such as Raman spectroscopy has elucidated the solute-solvent interactions of similar compounds, providing insights into the molecular mechanisms and interactions in condensed phases. This analysis sheds light on the influence of solvent polarity and hydrogen bonding strength on the compound's vibrational frequencies (M. M. Mitambo & G. Loppnow, 1996).

Chemical Reactions and Properties

2-(Dimethylamino)ethyl benzoate participates in various chemical reactions, forming heterocyclic compounds and serving as a versatile reagent in the synthesis of polyfunctional systems. For instance, it reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives, highlighting its role in the synthesis of fused pyranones and other complex heterocyclic systems (Brina Ornik et al., 1990).

Scientific Research Applications

Application in Stimuli-Responsive Polymersomes

Scientific Field: Polymer Science and Drug Delivery Systems

Methods of Application: The copolymers were synthesized via RAFT . The properties of the polymersomes, including their response to pH and temperature, were analyzed using GPC, 1H-NMR, and FTIR .

Results or Outcomes: The polymersomes were found to have a hydrophilic inner core and a diameter of around 80 nm . They showed dual stimulus-response to pH and temperature, making them potential platforms for gene delivery and nanoreactors .

Application in Gene Delivery

Scientific Field: Biomedical Engineering and Gene Therapy

Methods of Application: PDMAEMA and its copolymers are synthesized and used to form nanogels loaded with drugs . These nanogels interact with the mucosal gel layer of a mucosal membrane .

Results or Outcomes: PDMAEMA nanogels have been used as ocular drug delivery systems and in anticancer therapy as a drug delivery system of doxorubicin .

Application in UV-Curing Coatings and Inks

Scientific Field: Materials Science and Engineering

Methods of Application: The compound is mixed with unsaturated prepolymers and exposed to UV light, which initiates the polymerization process .

Results or Outcomes: The result is a cured coating or ink that is resistant to various environmental factors .

Application in Sunscreens and Cell Encapsulation

Scientific Field: Biomedical Engineering and Dermatology

Methods of Application: In sunscreens, the compound is mixed with other ingredients to form a cream or lotion that can be applied to the skin . In cell encapsulation, it is used to initiate the polymerization process under visible light .

Results or Outcomes: The sunscreen protects the skin from harmful UV rays . In cell encapsulation, the compound helps to create a protective layer around the cells .

Application in UV-Curing Coatings and Inks

Scientific Field: Materials Science and Engineering

Methods of Application: The compound is mixed with unsaturated prepolymers and exposed to UV light, which initiates the polymerization process .

Results or Outcomes: The result is a cured coating or ink that is resistant to various environmental factors .

Application in Dental Materials

Scientific Field: Dentistry

Methods of Application: The compound is mixed with camphorquinone (CQ) and other ingredients to form a composite, which is then used in the fabrication of photosensitizers in dental materials .

Results or Outcomes: The composite formed is self-adhesive and is used in the fabrication of photosensitizers in dental materials .

Safety And Hazards

While specific safety and hazard information for 2-(Dimethylamino)ethyl benzoate is not provided in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(dimethylamino)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSGODDTWRXQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062251
Record name Benzoic acid, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethyl benzoate

CAS RN

2208-05-1
Record name 2-Dimethylaminoethyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethylbenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(dimethylamino)ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethyl benzoate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 10, 89.1 g of 2-dimethylaminoethanol and 140.5 g of benzoyl chloride are reacted in altogether 300 ml of CHCl3. The reaction mixture is neutralised with 210 ml of 20% NaOH. Yield: 187.7 g (97.1%) of analytically pure product (analysis by gas chromatography) with a boiling point of 127° C./9 torr.
Quantity
89.1 g
Type
reactant
Reaction Step One
Quantity
140.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 70.29 g (0.50 mol) of benzoyl chloride in 500 ml of methylene chloride was added to a solution of 44.57 g (0.50 mol) of 2-dimethylaminoethanol, 20.0 g (0.50 mol) of sodium hydroxide and 500 ml of water over 15 minutes with rapid stirring. Stirring was continued for 3.25 hours after which the organic layer was separated, washed with water, dried over MgSO4 and concentrated. Distillation of the residue gave 59.5 g of product; bp=102°-8° C./0.50 mm.
Quantity
70.29 g
Type
reactant
Reaction Step One
Quantity
44.57 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 70.29 grams (0.50 mol) of benzoyl chloride in 500 milliters of methylene chloride was added to a solution of 44.57 grams (0.50 mol) of 2-dimethylaminoethanol, 20.0 grams (0.50 mol) of sodium hydroxideand 500 milliters of water over 15 minutes with rapid stirring. Stirring was continued for 3.25 hours after which the organic layer was separated, washed with water, dried over MgSO4 and concentrated. Distillation of the residue gave 59.5 grams of product; bp=102°-108° C./0.50 min.
Quantity
70.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.57 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
GK Wang, WM Mok, SY Wang - Biophysical journal, 1994 - cell.com
Two distinct types of local anesthetics (LAs) have previously been found to block batrachotoxin (BTX)-modified Na+ channels: type 1 LAs such as cocaine and bupivacaine interact …
Number of citations: 30 www.cell.com
SPM Menachery, SR Nair, PG Nair, UK Aravind… - …, 2016 - Wiley Online Library
Mechanistic aspects of diphenhydramine (DPH) oxidation induced by hydroxyl ( • OH) and sulfate (SO 4 •− ) radicals have been explored in detail by pulse radiolysis technique and high …
SA Pless, JD Galpin, A Frankel, CA Ahern - Nature communications, 2011 - nature.com
Cardiac sodium channels are established therapeutic targets for the management of inherited and acquired arrhythmias by class I anti-arrhythmic drugs (AADs). These drugs share a …
Number of citations: 95 www.nature.com
E Olaszová, I Paulíková, O Helia… - Collection of …, 1998 - cccc.uochb.cas.cz
Microsomal esterases were used in the study of the in vitro enzymic hydrolysis of the ester bond in alkyl(2-benzoyloxyethyl)dimethylammonium bromides. These compounds are …
Number of citations: 3 cccc.uochb.cas.cz
ACH Barreto, DS Rosa, PBA Fechine… - Composites Part A …, 2011 - Elsevier
The sisal (Agave sisalana) is a cellulosic fiber produced in Brazil since 1903 and until now has been one of the most traded due to its characteristics such as the low cost, low density, …
Number of citations: 232 www.sciencedirect.com
K Xiao, F Xu, L Jiang, Z Dan, N Duan - Chemosphere, 2016 - Elsevier
Cr(VI) is a powerful oxidant and is capable of oxidizing most of the organic materials. Therefore, it is possible for Cr(VI) to oxidize the polymeric resins and change the sorption …
Number of citations: 25 www.sciencedirect.com
B Sun, J Mindemark, K Edström, D Brandell - Electrochemistry …, 2015 - Elsevier
This work describes effective approaches to achieve high cell performance of solid-state Li polymer batteries based on high-molecular-weight poly(trimethylene carbonate) (PTMC). The …
Number of citations: 91 www.sciencedirect.com
J Mindemark, S Tang, H Li… - Advanced Functional …, 2018 - Wiley Online Library
The light‐emitting electrochemical cell (LEC) is fundamentally dependent on mobile ions for its operation. In polymer LECs, the mobile ions are commonly provided by dissolving a salt …
Number of citations: 28 onlinelibrary.wiley.com
AEC Junior, ACH Barreto, DS Rosa… - Journal of …, 2015 - journals.sagepub.com
Cardanol–formaldehyde thermoset resin was reinforced with raw and chemically modified fibers of bamboo (Bambusoideae). Modified fibers were treated with alkali solutions of NaOH (…
Number of citations: 41 journals.sagepub.com
ACH Barreto, MA Esmeraldo, DS Rosa… - Polymer …, 2010 - Wiley Online Library
This work aims at studying the preparation and characterization of composites of phenolic resin (matrix) based on cashew nut shell liquid, reinforced by natural jute fibers. The fibers …

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